molecular formula C8H7ClN2O2 B175618 2-Aminoisoindoline-1,3-dione hydrochloride CAS No. 1198286-64-4

2-Aminoisoindoline-1,3-dione hydrochloride

Cat. No.: B175618
CAS No.: 1198286-64-4
M. Wt: 198.6 g/mol
InChI Key: KMPFXJGIHPMEGV-UHFFFAOYSA-N
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Description

2-Aminoisoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2. It is a derivative of isoindoline, characterized by the presence of an amino group at the second position and a dione structure at the first and third positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoisoindoline-1,3-dione hydrochloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . One commonly employed method involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water, with silica-supported catalysts to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to enhance yield and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Aminoisoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the isoindoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Aminoisoindoline-1,3-dione hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Aminoisoindoline-1,3-dione hydrochloride include:

Uniqueness

What sets this compound apart is its unique combination of an amino group and a dione structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-aminoisoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c9-10-7(11)5-3-1-2-4-6(5)8(10)12;/h1-4H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPFXJGIHPMEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603665
Record name 2-Amino-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198286-64-4
Record name 1H-Isoindole-1,3(2H)-dione, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198286-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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